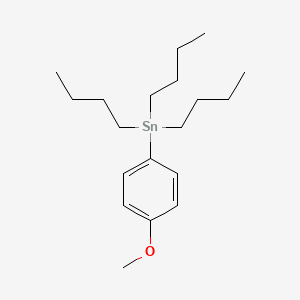
2-Chloro-4-phenylpyridine
概要
説明
Synthesis and Structure Analysis
The synthesis of coordination compounds with 2-phenylazopyridine (Azpy) ligands has been explored to stabilize lower oxidation states of metals. In one study, the compound [Cr(Azpy)2Cl2] was synthesized and found to be remarkably inert for a chromium(II) complex. The crystalline structure was determined using X-ray diffraction, revealing a six-coordinated chromium center with cis-chlorides, cis-azo, and trans-pyridyl groups. The azo N=N distances were elongated compared to free azo groups, indicating strong chromium-Azpy pi-interaction. This compound exhibited a magnetic moment of 2.8 BM, suggesting a low-spin ground state. The stability of the compound against air oxidation and its behavior in solvents like acetonitrile and methylene chloride were also studied, showing that chloride ions could be slowly replaced by 2,2'-bipyridyl at elevated temperatures .
Chemical Reactions Analysis
The inert chromium(II) compound [Cr(Azpy)2Cl2] demonstrated interesting reactivity under specific conditions. While stable to air oxidation in common organic solvents, the complex undergoes a slow ligand substitution reaction when heated in acetonitrile. The chloride ions are replaced by 2,2'-bipyridyl, following a pseudo-first-order reaction with a rate constant of 4.0 ± 0.3 × 10^-7 s^-1. This reaction showcases the compound's potential for further chemical transformations and the influence of temperature on its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of [Cr(Azpy)2Cl2] were extensively characterized. The compound's magnetic properties were consistent with an orbitally non-degenerate low-spin state. Spectroscopic analysis in acetonitrile revealed a ligand-metal charge transfer band, and cyclic voltammetry indicated one-electron transfers with specific potentials. The complex's non-electrolytic nature in acetonitrile was confirmed, with negligible changes observed over 24 hours. These properties highlight the compound's stability and potential utility in various chemical applications .
While the provided data does not include direct case studies of 2-Chloro-4-phenylpyridine, the synthesis and analysis of related compounds, such as [Cr(Azpy)2Cl2], offer insights into the behavior of similar molecular structures. The detailed study of this chromium(II) complex provides a foundation for understanding the coordination chemistry of related ligands and their potential applications in creating stable, lower oxidation state compounds .
In another study, multicomponent crystals involving 3-chloro-4-hydroxyphenylacetic acid were synthesized with various co-formers. Although this does not directly relate to 2-Chloro-4-phenylpyridine, it demonstrates the versatility of chlorinated aromatic compounds in forming co-crystals with specific synthon motifs, which could be relevant for future studies on similar compounds .
科学的研究の応用
Herbicidal Activity
- Scientific Field : Agriculture, specifically herbicide development .
- Application Summary : 2-Chloro-4-phenylpyridine is used in the synthesis of novel pyrazole derivatives containing phenylpyridine moieties. These compounds have shown promising herbicidal activity .
- Methods of Application : The compounds were synthesized and identified via NMR and HRMS. Their herbicidal activities against six species of weeds were evaluated in a greenhouse via both pre- and post-emergence treatments at 150 g a.i./hm 2 .
- Results : The bioassay revealed that a few compounds exhibited moderate herbicidal activities against Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis in post-emergence treatment. For instance, compounds 6a and 6c demonstrated 50% inhibition activity against Setaria viridis, which was slightly superior to pyroxasulfone .
Insecticidal Activity
- Scientific Field : Agriculture, specifically insecticide development .
- Application Summary : 2-Chloro-4-phenylpyridine is used in the synthesis of novel derivatives containing N-phenylbenzamide moieties. These compounds have shown high insecticidal activity against pests such as Mythimna separata, Aphis craccivora Koch, and Tetranychus cinnabarinus .
- Methods of Application : The compounds were synthesized with Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions. The reaction conditions in each step are mild, and the product is easy to separate (yield is about 85%). The structures of the compounds were characterized using 1H and 13C NMR spectroscopy and HRMS .
- Results : The insecticidal activity of the compounds was analyzed using the leaf dipping method. The compounds 5a, 5d, 5g, 5h, and 5k at 500 mg/L exhibited 100% inhibition against Mythimna separata .
Safety And Hazards
While specific safety data for 2-Chloro-4-phenylpyridine is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
将来の方向性
The future directions for research on 2-Chloro-4-phenylpyridine and similar compounds could involve the synthesis of novel pyrazole derivatives containing phenylpyridine moieties with potential herbicidal activity . Additionally, further studies could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
特性
IUPAC Name |
2-chloro-4-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROTUXXYBNRZSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376503 | |
| Record name | 2-chloro-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-phenylpyridine | |
CAS RN |
42260-39-9 | |
| Record name | 2-chloro-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

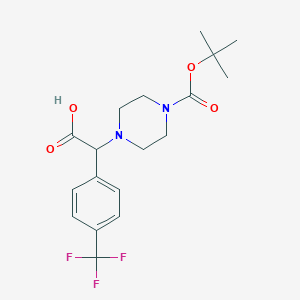
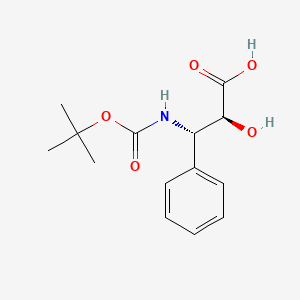


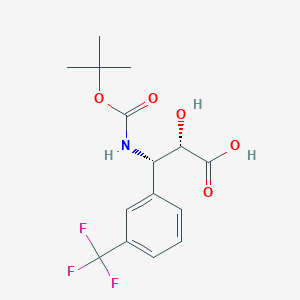
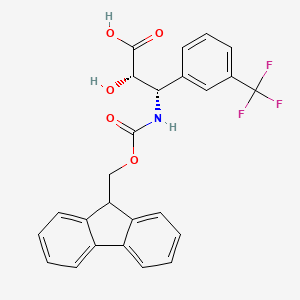
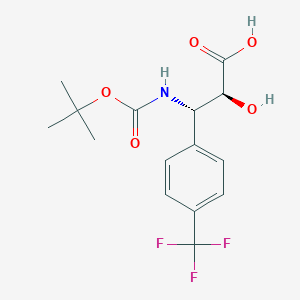
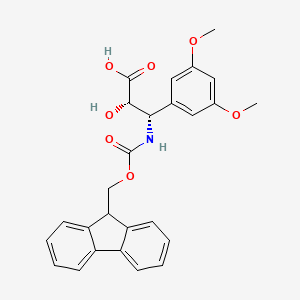
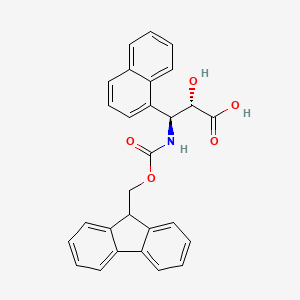
![Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1303061.png)



